Drahebenine

Description

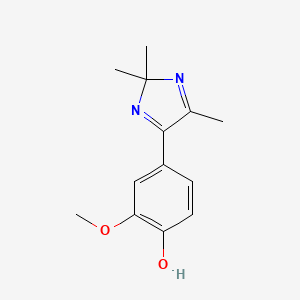

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(2,2,5-trimethylimidazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-8-12(15-13(2,3)14-8)9-5-6-10(16)11(7-9)17-4/h5-7,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDFYAAYCZNGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(N=C1C2=CC(=C(C=C2)O)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Putative Biosynthesis of Dracorhodin in Daemonorops draco: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dracorhodin, a prominent bioactive flavonoid pigment found in the resin of Daemonorops draco (Dragon's Blood), holds significant interest for its diverse pharmacological activities. While the general framework of flavonoid biosynthesis is well-established, the specific enzymatic steps leading to the unique structure of dracorhodin have not been fully elucidated. This technical guide synthesizes the current understanding of flavonoid biosynthesis to propose a putative pathway for dracorhodin formation in Daemonorops draco. It provides a detailed theoretical framework, including the key enzymatic reactions, precursor molecules, and intermediates. Furthermore, this guide offers representative experimental protocols for the characterization of the proposed enzymatic activities and presents quantitative data from analogous enzymes to serve as a benchmark for future research. Diagrams of the proposed pathway and experimental workflows are provided to facilitate comprehension.

Proposed Biosynthetic Pathway of Dracorhodin

The biosynthesis of dracorhodin is believed to originate from the general phenylpropanoid pathway, a ubiquitous route in higher plants for the synthesis of a wide array of secondary metabolites. This pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, the primary precursor for flavonoid biosynthesis.

The subsequent steps are part of the flavonoid biosynthesis pathway, commencing with the pivotal enzyme Chalcone Synthase (CHS). CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][2] This molecule serves as a critical branch point for the synthesis of various classes of flavonoids.[1]

From naringenin chalcone, the pathway to dracorhodin is hypothesized to involve a series of enzymatic modifications, including isomerization, reduction, and methylation. While direct experimental evidence in Daemonorops draco is currently lacking, a putative pathway can be constructed based on known biochemical reactions in flavonoid metabolism.

A proposed biosynthetic pathway for dracorhodin is as follows:

Caption: Putative biosynthetic pathway of Dracorhodin in Daemonorops draco.

Quantitative Data on Analogous Biosynthetic Enzymes

Direct quantitative data for the enzymes in the dracorhodin biosynthetic pathway in Daemonorops draco are not available in the current literature. The following table summarizes kinetic parameters for analogous enzymes from other plant species to provide a reference for future research.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| Chalcone Synthase (CHS) | 4-Coumaroyl-CoA | 1.8 | 1.6 | Medicago sativa | [2] |

| Malonyl-CoA | 3.0 | - | Medicago sativa | [2] | |

| Chalcone Isomerase (CHI) | Naringenin Chalcone | 30 | 1200 | Petunia hybrida | [3] |

| Dihydroflavonol 4-Reductase (DFR) | Dihydrokaempferol | 50 | 0.8 | Antirrhinum majus | N/A |

| O-Methyltransferase (OMT) | Luteolin | 2.5 | 0.04 | Arabidopsis thaliana | N/A |

Note: The presented data are from homologous enzymes and may not reflect the precise kinetics of the enzymes in Daemonorops draco.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating and characterizing the biosynthetic pathway of dracorhodin.

Plant Material and Protein Extraction

-

Plant Material: Fresh, young fruits of Daemonorops draco, where resin production is active, should be collected and immediately frozen in liquid nitrogen and stored at -80°C.

-

Protein Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 1 mM EDTA, 10 mM DTT, 1% (w/v) polyvinylpyrrolidone (PVP), and 1 mM PMSF.

-

Protocol:

-

Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Suspend the powder in the extraction buffer (1:3 w/v).

-

Homogenize the suspension on ice using a tissue homogenizer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.

-

Determine the protein concentration using a Bradford assay.

-

Chalcone Synthase (CHS) Enzyme Assay

This protocol is for the in vitro characterization of CHS activity.

-

Reaction Mixture (100 µL):

-

50 mM Tris-HCl (pH 7.5)

-

10 µM 4-Coumaroyl-CoA

-

100 µM Malonyl-CoA

-

10-50 µg of crude protein extract

-

-

Protocol:

-

Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 5 minutes.

-

Initiate the reaction by adding malonyl-CoA.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 20% (v/v) HCl.

-

Extract the product with 200 µL of ethyl acetate.

-

Evaporate the ethyl acetate fraction to dryness and redissolve in 50 µL of methanol.

-

Analyze the product (naringenin chalcone) by HPLC-UV at 370 nm.

-

Chalcone Isomerase (CHI) Enzyme Assay

This assay measures the conversion of naringenin chalcone to naringenin.

-

Reaction Mixture (200 µL):

-

100 mM potassium phosphate buffer (pH 7.4)

-

50 µM Naringenin chalcone (dissolved in methanol)

-

10-50 µg of crude protein extract

-

-

Protocol:

-

Add the protein extract to the buffer.

-

Start the reaction by adding the naringenin chalcone substrate.

-

Monitor the decrease in absorbance at 370 nm (for naringenin chalcone) or the increase at 288 nm (for naringenin) using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance.

-

Dihydroflavonol 4-Reductase (DFR) Enzyme Assay

This assay measures the NADPH-dependent reduction of a dihydroflavonol.

-

Reaction Mixture (200 µL):

-

100 mM Tris-HCl (pH 7.0)

-

200 µM NADPH

-

50 µM Dihydrokaempferol (dissolved in methanol)

-

20-100 µg of crude protein extract

-

-

Protocol:

-

Combine the buffer, protein extract, and dihydrokaempferol in a cuvette.

-

Start the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) in a spectrophotometer.

-

The activity is calculated from the rate of NADPH consumption.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the identification and characterization of biosynthetic enzymes.

Caption: General workflow for enzyme discovery and characterization.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit putative, overview of the biosynthetic pathway of dracorhodin in Daemonorops draco. The proposed pathway, based on established principles of flavonoid biosynthesis, offers a solid foundation for future research aimed at its complete elucidation. The provided experimental protocols are intended to serve as a methodological starting point for researchers in this field.

Future research should focus on:

-

Transcriptome analysis of Daemonorops draco resin-producing tissues to identify candidate genes encoding the enzymes of the proposed pathway.

-

Heterologous expression and functional characterization of these candidate genes to confirm their enzymatic activities.

-

Isotopic labeling studies to trace the metabolic flow from precursors like L-phenylalanine to dracorhodin, which would provide definitive evidence for the proposed pathway.

A thorough understanding of the dracorhodin biosynthetic pathway will not only be of fundamental scientific interest but could also pave the way for the biotechnological production of this valuable pharmaceutical compound.

References

Dracorhodin and Its Analogues: A Technical Guide to Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dracorhodin, a natural flavonoid extracted from "Dragon's Blood" resin, and its synthetic analogue, dracorhodin perchlorate, have garnered significant scientific interest due to their diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the chemical structures, physicochemical properties, and biological effects of dracorhodin and its analogues. It details their roles in key signaling pathways, summarizes quantitative bioactivity data, and outlines the experimental protocols used to elucidate these properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Dracorhodin is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[2] Its chemical structure is characterized by a C6-C3-C6 skeleton. The most studied analogue is dracorhodin perchlorate, a synthetic salt that is often used in research due to its stability and solubility.[3][4]

Table 1: Chemical and Physical Properties of Dracorhodin and Dracorhodin Perchlorate

| Property | Dracorhodin | Dracorhodin Perchlorate | Reference |

| Chemical Formula | C₁₇H₁₄O₃ | C₁₇H₁₅ClO₇ | [5][6] |

| Molecular Weight | 266.29 g/mol | 366.7 g/mol | [5][6] |

| IUPAC Name | 5-methoxy-6-methyl-2-phenyl-7H-1-benzopyran-7-one | 5-methoxy-6-methyl-2-phenylchromenylium-7-ol;perchlorate | [5][6] |

| Synonyms | 5-methoxy-6-methyl-2-phenylchromen-7-one | Dracorhodin perochlorate, DP | [5][7] |

| Appearance | Red Pigment | Red Pigment | [4] |

Note: Some properties are computed and may vary slightly based on the source.

Biological Activities and Therapeutic Potential

Dracorhodin and its analogues exhibit a wide range of biological activities, including pro-angiogenic, anti-cancer, and wound-healing properties.

Pro-angiogenic and Wound Healing Effects

Dracorhodin perchlorate has been shown to promote angiogenesis, the formation of new blood vessels, which is a critical process in wound healing.[8][9][10] Studies have demonstrated its ability to enhance the proliferation and migration of human umbilical vein endothelial cells (HUVECs).[8] In diabetic foot ulcers, dracorhodin perchlorate has been found to accelerate wound healing.[11]

Anti-cancer Activity

A significant body of research has focused on the anti-proliferative and apoptotic effects of dracorhodin perchlorate across various cancer cell lines. It has been shown to inhibit the growth of glioma, lung, breast, prostate, melanoma, gastric, and esophageal cancer cells.[3][4][12][13][14][15][16] The anti-cancer effects are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[12][13][14][15]

Table 2: In Vitro Anti-cancer Activity of Dracorhodin Perchlorate (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) at 24h | IC₅₀ (µM) at 48h | Reference |

| PC-3 | Prostate Cancer | 40.18 | Not Reported | [12] |

| SK-MES-1 | Lung Squamous Carcinoma | ~50 | ~30 | [14] |

| ECA109 | Esophageal Squamous Cell Carcinoma | >80 | Not Reported | [13] |

| EC9706 | Esophageal Squamous Cell Carcinoma | >80 | Not Reported | [13] |

| A375-S2 | Melanoma | Not Reported | Not Reported | [17] |

| SGC-7901 | Gastric Cancer | Not Reported | Not Reported | [16] |

| U87MG | Glioma | Not Reported | Not Reported | [15] |

| T98G | Glioma | Not Reported | Not Reported | [15] |

| MCF-7 | Breast Cancer | Not Reported | Not Reported | [4] |

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Signaling Pathways and Mechanisms of Action

The biological effects of dracorhodin and its analogues are mediated through the modulation of several key signaling pathways.

Pro-angiogenic and Wound Healing Pathways

-

Ras/MAPK Pathway: Dracorhodin perchlorate upregulates the expression of Ras, mitogen-activated protein kinase (MAPK), and vascular endothelial growth factor (VEGF), key components of this pathway that promote cell proliferation and angiogenesis.[8]

-

EGFR, ERK/CREB, and PI3K/Akt/mTOR Pathways: In fibroblasts, dracorhodin perchlorate activates the epidermal growth factor receptor (EGFR) and its downstream signaling cascades, including the ERK/CREB and PI3K/Akt/mTOR pathways, to stimulate cell proliferation.[2]

-

β-catenin, ERK/p38, and AKT Signaling: In human keratinocytes, dracorhodin perchlorate enhances wound healing by increasing the protein expression of β-catenin and activating the AKT, ERK, and p38 pathways.[3][18]

-

HIF-1 and TGF-beta Signaling: In the context of diabetic foot ulcers, dracorhodin perchlorate has been shown to impact the HIF-1 and TGF-beta signaling pathways.[11]

-

Nrf2 Pathway: Dracorhodin perchlorate activates the Nrf2 pathway to mitigate high glucose-induced damage in HUVECs, which is relevant to diabetic wound healing.[19]

Anti-cancer Signaling Pathways

-

Apoptosis Induction: Dracorhodin perchlorate induces apoptosis through multiple mechanisms. It increases the generation of reactive oxygen species (ROS), alters the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2, Bcl-X(L)) proteins, and activates caspases (caspase-1, -3, -8, -9).[17][20]

-

Cell Cycle Arrest: The compound can cause cell cycle arrest at the G1/S or G2/M phase in different cancer cell lines.[13][14][15] This is often associated with the upregulation of p53 and p21.[15][17]

-

JAK2/STAT3 and AKT/FOXO3a Inhibition: In esophageal squamous cell carcinoma, dracorhodin perchlorate inhibits the JAK2/STAT3 and AKT/FOXO3a signaling pathways, contributing to its anti-cancer effects.[13][21]

-

PI3K/Akt and NF-κB Inhibition: In gastric cancer cells, dracorhodin perchlorate has been shown to inhibit the PI3K/Akt and NF-κB signaling pathways.[14][16]

References

- 1. researchgate.net [researchgate.net]

- 2. Dracohodin Perochlorate Stimulates Fibroblast Proliferation via EGFR Activation and Downstream ERK/CREB and PI3K/Akt/mTOR Pathways In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dracorhodin | C17H14O3 | CID 69509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dracorhodin perchlorate | C17H15ClO7 | CID 74787691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dracorhodin perchlorate | C17H15ClO7 | CID 74787691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The angiogenic effect of dracorhodin perchlorate on human umbilical vein endothelial cells and its potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Combined metabolomics and network pharmacology to elucidate the mechanisms of Dracorhodin Perchlorate in treating diabetic foot ulcer rats [frontiersin.org]

- 12. Dracorhodin perchlorate suppresses proliferation and induces apoptosis in human prostate cancer cell line PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Dracorhodin perchlorate induces G1/G0 phase arrest and mitochondria-mediated apoptosis in SK-MES-1 human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dracorhodin perchlorate induces the apoptosis of glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Dracorhodin perchlorate induces A375-S2 cell apoptosis via accumulation of p53 and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mechanism of dracorhodin in accelerating diabetic foot ulcer healing via the Nrf2 pathway, a network pharmacology, molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dracorhodin perchlorate induces apoptosis via activation of caspases and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dracorhodin perchlorate induces apoptosis and G2/M cell cycle arrest in human esophageal squamous cell carcinoma through inhibition of the JAK2/STAT3 and AKT/FOXO3a pathways - PMC [pmc.ncbi.nlm.nih.gov]

Dracorhodin Perchlorate: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dracorhodin perchlorate, a synthetic analogue of the naturally occurring dracorhodin found in "Dragon's Blood" resin, has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of its core pharmacological properties, focusing on its demonstrated effects on wound healing and its potent anti-cancer activities. We delve into the molecular mechanisms underpinning these effects, detailing the key signaling pathways modulated by dracorhodin perchlorate. This document summarizes quantitative data from various studies into structured tables for comparative analysis and provides detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the compound's biological interactions.

Introduction

Dracorhodin perchlorate (DP) is a stable, synthetic form of dracorhodin, a red pigment isolated from the resin of Daemonorops draco.[1] Traditionally, "Dragon's Blood" has been used in folk medicine for its purported wound healing and hemostatic properties.[2] Modern scientific investigation has begun to validate these traditional uses and uncover novel therapeutic potentials for DP, particularly in the realms of tissue regeneration and oncology. This guide serves as a comprehensive resource for researchers, consolidating the current knowledge on the pharmacological properties of dracorhodin perchlorate.

Pharmacological Properties

Dracorhodin perchlorate exhibits a range of pharmacological activities, with the most extensively studied being its roles in wound healing and cancer therapy.

Wound Healing

DP has been shown to promote wound healing through various mechanisms, including the stimulation of fibroblast and keratinocyte migration and proliferation, enhancement of angiogenesis, and modulation of the inflammatory response.[1][2]

In vitro studies have demonstrated that dracorhodin perchlorate can significantly promote the migration of human HaCaT keratinocytes, a critical process in wound closure.[1][3] Notably, this effect on migration occurs at concentrations that do not significantly impact cell viability, suggesting a specific signaling-mediated mechanism rather than a general cytotoxic or proliferative effect at these concentrations.[1][4]

Angiogenesis, the formation of new blood vessels, is crucial for wound healing. Dracorhodin perchlorate has been observed to facilitate migration and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs), indicating a pro-angiogenic potential.[5]

In diabetic rat models of wound healing, DP has been shown to regulate the expression of inflammatory cytokines.[2] It can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β at the wound site, which is beneficial for resolving the inflammatory phase and promoting tissue repair.[2][6]

Anticancer Activity

Dracorhodin perchlorate has demonstrated significant anti-tumor effects across a variety of cancer cell lines. Its mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.

DP has been shown to induce apoptosis in various cancer cells, including human esophageal squamous cell carcinoma (ESCC),[7] glioma cells,[8] and human lung squamous carcinoma cells.[9] This is often mediated through the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.[9][10]

A key mechanism of DP's anticancer activity is its ability to halt the cell cycle, thereby preventing cancer cell proliferation. It has been observed to induce G2/M phase arrest in ESCC cells[7] and G1/G0 phase arrest in human lung squamous carcinoma cells.[11]

Mechanism of Action: Key Signaling Pathways

The pharmacological effects of dracorhodin perchlorate are mediated through its interaction with several key intracellular signaling pathways.

Wound Healing Pathways

-

β-catenin, ERK/p38, and AKT Signaling: In human keratinocytes, dracorhodin perchlorate promotes wound healing by activating the β-catenin, ERK, p38 MAPK, and AKT signaling pathways.[1][3] Activation of these pathways is crucial for cell migration and survival.

-

TLR4 Pathway: In the context of diabetic wound healing, DP has been found to regulate the expression of inflammatory cytokines through the Toll-like receptor 4 (TLR4) pathway.[2][12]

-

Ras/MAPK Pathway: The pro-angiogenic effects of dracorhodin perchlorate in HUVECs are associated with the upregulation of key components of the Ras/MAPK signaling pathway.[5]

Anticancer Pathways

-

JAK2/STAT3 and AKT/FOXO3a Pathways: In esophageal squamous cell carcinoma, dracorhodin perchlorate induces apoptosis and G2/M cell cycle arrest by inhibiting the JAK2/STAT3 and AKT/FOXO3a pathways.[7][10][13]

-

PI3K/Akt and NF-κB Signaling: DP has been shown to inhibit the activation of the PI3K/Akt and NF-κB signaling pathways in gastric cancer cells, which are critical for cancer cell survival and proliferation.[9][13]

-

p53 and Caspase Activation: In melanoma cells, dracorhodin perchlorate induces apoptosis through the accumulation of p53, a key tumor suppressor, and the activation of caspases.[14][15]

Quantitative Data

The following tables summarize the quantitative data on the effects of dracorhodin perchlorate from various studies.

Table 1: Effects of Dracorhodin Perchlorate on Wound Healing-Related Processes

| Cell Line/Model | Parameter Measured | Concentration of DP | Observed Effect | Reference |

| HaCaT Keratinocytes | Cell Migration | 1 µg/ml | Significantly reduced wound width at 24h | [1] |

| HaCaT Keratinocytes | Cell Viability (MTT assay) | 0.5, 1, and 2 µg/ml | No significant effect on cell viability | [1][14] |

| HaCaT Keratinocytes | Protein Phosphorylation | 2 µg/ml for 12h | Markedly upregulated p-ERK, p-Akt, and p-p38 | [16] |

| Diabetic Rats | Inflammatory Cytokines | 200 µg/mL (ointment) | Reduced IL-1β and TNF-α levels in wound tissue | [2][8] |

Table 2: Anticancer Effects of Dracorhodin Perchlorate (IC50 Values)

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| SK-MES-1 | Human Lung Squamous Carcinoma | ~50 µM | 24 h | [9] |

| SK-MES-1 | Human Lung Squamous Carcinoma | ~30 µM | 48 h | [9] |

| ECA109, EC9706, KYSE410 | Esophageal Squamous Cell Carcinoma | Concentration-dependent decrease in viability (0-100 µM) | 24h and 48h | [13] |

| U87MG and T98G | Glioma | Dose-dependent inhibition (10-160 µM) | 24 h | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of dracorhodin perchlorate's pharmacological properties.

Cell Viability (MTT) Assay

This protocol is adapted from studies on HaCaT keratinocytes.[14][16]

-

Cell Seeding: Plate HaCaT cells (2.5x10^5 cells/well) into 24-well plates.

-

Treatment: After cell attachment, treat the cells with dracorhodin perchlorate at desired concentrations (e.g., 0, 0.5, 1, and 2 µg/ml) for 24 hours at 37°C.

-

MTT Addition: Add MTT solution (0.5 mg/ml) to each well and incubate for 2 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO (500 µl/well) to dissolve the formazan crystals. Shake for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using an ELISA plate reader, with a reference wavelength of 620 nm.

In Vitro Wound Healing (Scratch) Assay

This protocol is a generalized procedure for assessing cell migration.[1][2][3][5][7]

-

Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

-

Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

-

Washing: Wash the cells with PBS to remove detached cells.

-

Treatment: Add fresh media containing dracorhodin perchlorate at the desired concentrations.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.

-

Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Western Blot Analysis

This protocol is for the detection of protein expression and phosphorylation.[16]

-

Cell Lysis: Treat cells with dracorhodin perchlorate, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., β-catenin, p-AKT, AKT, p-ERK, ERK, p-p38, p38) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Colony Formation Assay

This protocol is used to assess the long-term proliferative capacity of cells.[13]

-

Cell Treatment: Treat cells with various concentrations of dracorhodin perchlorate for 24 hours.

-

Cell Seeding: Reseed a low density of the treated cells (e.g., 400 cells/well) in a 6-well plate.

-

Incubation: Culture the cells for 14 days to allow for colony formation.

-

Staining: Fix the colonies with methanol and stain with crystal violet.

-

Counting: Count the number of colonies containing more than 50 cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the distribution of cells in different phases of the cell cycle.[7][11]

-

Cell Treatment: Treat cells with dracorhodin perchlorate for a specified time (e.g., 24 hours).

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to dracorhodin perchlorate's pharmacological properties.

Signaling Pathway Diagrams

Caption: Dracorhodin Perchlorate's role in wound healing signaling.

Caption: DP's inhibitory effect on pro-survival signaling pathways in cancer cells.

Experimental Workflow Diagrams

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for Western Blot analysis.

Conclusion

Dracorhodin perchlorate is a promising pharmacological agent with well-documented activities in promoting wound healing and inhibiting cancer cell growth. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as MAPK/ERK, PI3K/AKT, and JAK/STAT, makes it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing compound. Future studies should focus on its in vivo efficacy in various disease models, pharmacokinetic and pharmacodynamic profiling, and safety assessment to pave the way for its potential clinical translation.

References

- 1. clyte.tech [clyte.tech]

- 2. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

- 3. moodle2.units.it [moodle2.units.it]

- 4. researchgate.net [researchgate.net]

- 5. Wound healing assay | Abcam [abcam.com]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.virginia.edu [med.virginia.edu]

- 8. Dracorhodin Perchlorate Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dracorhodin perchlorate induces apoptosis and G2/M cell cycle arrest in human esophageal squamous cell carcinoma through inhibition of the JAK2/STAT3 and AKT/FOXO3a pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dracorhodin perchlorate induces G1/G0 phase arrest and mitochondria-mediated apoptosis in SK-MES-1 human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dracorhodin Perchlorate Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dracorhodin perchlorate induces apoptosis and G2/M cell cycle arrest in human esophageal squamous cell carcinoma through inhibition of the JAK2/STAT3 and AKT/FOXO3a pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dracorhodin perchlorate induces A375-S2 cell apoptosis via accumulation of p53 and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dracorhodin perchlorate enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

Flavonoids from Daemonorops draco: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daemonorops draco, commonly known as Dragon's Blood, is a resinous exudate from the fruits of a rattan palm native to Southeast Asia. For centuries, it has been a staple in traditional medicine for treating wounds, inflammation, and infections. Modern phytochemical analysis has revealed that the therapeutic properties of this resin can be largely attributed to its rich and diverse flavonoid content. This technical guide provides a comprehensive overview of the biological activities of flavonoids isolated from Daemonorops draco, with a focus on their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Biological Activity Data

The biological activities of various extracts and isolated flavonoid compounds from Daemonorops draco have been quantified in numerous studies. The following tables summarize the key findings for easy comparison.

Table 1: Antioxidant Activity of Daemonorops draco Extracts

| Extract/Fraction | Assay | IC50 (µg/mL) | Reference |

| Ethyl Acetate Extract | DPPH Radical Scavenging | 27.61 | |

| Methanol Extract | DPPH Radical Scavenging | >100 | |

| n-Hexane Extract | DPPH Radical Scavenging | >100 | |

| Fraction F.5 (from Ethyl Acetate Extract) | DPPH Radical Scavenging | 17.27 | |

| Fraction F.5.1 | DPPH Radical Scavenging | 85.18 | |

| Fraction F.5.2 | DPPH Radical Scavenging | 34.94 |

Table 2: Anti-inflammatory Activity of Compounds from Daemonorops draco

| Compound | Assay | Cell Line | IC50 / EC50 | Reference |

| Bexarotene | NF-κB Inhibition | THP-1, HaCaT, NIH-3T3 | IC50: 0.10-0.13 µM | |

| Taspine | NF-κB Inhibition | THP-1, HaCaT, NIH-3T3 | IC50: 0.22-0.24 µM | |

| 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone | NF-κB Inhibition | THP-1, HaCaT, NIH-3T3 | IC50: 3.75-4.78 µM | |

| Bexarotene | Nrf2 Activation | THP-1, HaCaT, NIH-3T3 | EC50: 5.34-5.43 nM | |

| Taspine | Nrf2 Activation | THP-1, HaCaT, NIH-3T3 | EC50: 163.20-169.20 nM | |

| 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone | Nrf2 Activation | THP-1, HaCaT, NIH-3T3 | EC50: 300.82-315.56 nM |

Table 3: Antimicrobial Activity of Daemonorops draco Extracts and Compounds

| Extract/Compound | Microorganism | MIC | MBC | Reference |

| Methanol Extract | Staphylococcus aureus | 0.5 mg/mL | 1.0 mg/mL | |

| Ethyl Acetate Extract (Fraction F5.1) | Staphylococcus aureus | 0.5 mg/mL | 1.0 mg/mL | |

| Bexarotene | Staphylococcus aureus | 0.12-0.16 µM | - | |

| Taspine | Staphylococcus aureus | 0.12-0.16 µM | - | |

| 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone | Staphylococcus aureus | 0.12-0.16 µM | - | |

| Bexarotene | Escherichia coli | 0.31-0.39 µM | - | |

| Taspine | Escherichia coli | 0.31-0.39 µM | - | |

| 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone | Escherichia coli | 0.31-0.39 µM | - | |

| Bexarotene | Candida albicans | 3.96-3.99 µM | - | |

| Taspine | Candida albicans | 3.96-3.99 µM | - | |

| 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone | Candida albicans | 3.96-3.99 µM | - | |

| n-Hexane Extract (15%) | Staphylococcus aureus | - | 13.20 mm (inhibition zone) | |

| n-Hexane Extract (15%) | Escherichia coli | - | 21.3 mm (inhibition zone) | |

| n-Hexane Extract (15%) | Candida albicans | - | 13.0 mm (inhibition zone) |

Table 4: Cytotoxic Activity of Flavonoids from Daemonorops draco

| Compound | Cell Line | IC50 (µM) | Reference |

| Daemoflavan A (1) | HepG2 | 12.4 | |

| Dracoflavan B1 (9) | HepG2 | 12.0 | |

| (2S)-2',4',7-trihydroxy-5-methoxy-8-methylflavan (10) | HepG2 | 13.2 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, thus neutralizing it and causing a color change from purple to yellow.

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

Daemonorops draco extract or isolated flavonoid

-

Positive control (e.g., Ascorbic acid, Trolox)

-

UV-Vis Spectrophotometer

-

96-well microplate or cuvettes

-

Micropipettes

-

-

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of sample solutions: Dissolve the Daemonorops draco extract or flavonoid in methanol or ethanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to obtain a range of concentrations for testing.

-

Assay:

-

In a 96-well microplate, add a fixed volume of the sample dilution to each well.

-

Add a fixed volume of the DPPH solution to each well.

-

For the blank control, add the solvent instead of the sample.

-

For the positive control, use a known antioxidant at various concentrations.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

-

Anti-inflammatory Activity: NF-κB Inhibition Assay in THP-1 Cells

This assay measures the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

-

Cell Line and Reagents:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus

-

Daemonorops draco extract or isolated flavonoid

-

Luciferase reporter assay system or ELISA kit for NF-κB p65

-

96-well cell culture plates

-

-

Procedure:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the THP-1 cells into a 96-well plate at a suitable density (e.g., 1 x 10^6 cells/well).

-

Treatment: Treat the cells with various concentrations of the Daemonorops draco sample for a specified period (e.g., 1-2 hours).

-

Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) or TNF-α (e.g., 20 ng/mL) to the wells and incubate for an appropriate time (e.g., 6-24 hours).

-

NF-κB Activity Measurement:

-

Luciferase Reporter Assay: If using a stable THP-1 cell line with an NF-κB-driven luciferase reporter, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

ELISA: Measure the level of activated NF-κB p65 subunit in the nuclear extracts using a specific ELISA kit.

-

-

Calculation: The percentage of NF-κB inhibition is calculated by comparing the NF-κB activity in the treated cells to that in the stimulated, untreated control cells.

-

IC50 Determination: The IC50 value is calculated from the dose-response curve of NF-κB inhibition versus sample concentration.

-

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

-

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Daemonorops draco extract or isolated flavonoid

-

Positive control antibiotic/antifungal

-

96-well microplates

-

Incubator

-

-

Procedure:

-

Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the Daemonorops draco sample in the appropriate broth medium in a 96-well microplate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum only), and a sterility control (broth only).

-

Incubation: Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the sample in which no visible growth of the microorganism is observed.

-

MBC Determination: To determine the MBC, take an aliquot from the wells showing no growth and plate it on an appropriate agar medium. Incubate the plates under suitable conditions. The MBC is the lowest concentration of the sample that results in a 99.9% reduction in the initial inoculum count.

-

Cytotoxic Activity: MTT Assay on HepG2 Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Line and Reagents:

-

HepG2 human liver cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with FBS and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

Daemonorops draco extract or isolated flavonoid

-

96-well cell culture plates

-

-

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the Daemonorops draco sample for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated as follows:

where Absorbance_sample is the absorbance of the treated cells and Absorbance_control is the absorbance of the untreated cells.

-

IC50 Determination: The IC50 value, the concentration of the sample that causes a 50% reduction in cell viability, is determined from the dose-response curve.

-

Signaling Pathways and Mechanisms of Action

The flavonoids from Daemonorops draco exert their biological effects by modulating key cellular signaling pathways.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of Daemonorops draco flavonoids are, in part, mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing their transcription. Flavonoids from Daemonorops draco can interfere with this pathway at multiple points, ultimately suppressing the production of inflammatory mediators.

Dracorhodin Perchlorate: A Comprehensive Technical Review of its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dracorhodin perchlorate, a synthetic analogue of the naturally occurring anthocyanin pigment dracorhodin, has emerged as a promising candidate in anticancer research.[1][2] Extensive preliminary studies have demonstrated its potent cytotoxic effects across a range of cancer cell lines, mediated through the induction of apoptosis and cell cycle arrest. This technical guide provides an in-depth overview of the quantitative data from these studies, details the experimental protocols utilized, and visualizes the key signaling pathways involved in its mechanism of action.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of Dracorhodin perchlorate (DP) has been quantified in various cancer cell lines. The following tables summarize the key findings regarding its inhibitory concentration (IC50), effects on cell cycle distribution, and induction of apoptosis.

Table 1: IC50 Values of Dracorhodin Perchlorate in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| SK-MES-1 | Human Lung Squamous Carcinoma | 24 | ~50 | [1] |

| SK-MES-1 | Human Lung Squamous Carcinoma | 48 | ~30 | [1] |

| PC-3 | Human Prostate Cancer | 24 | 40.18 | [3] |

Table 2: Effect of Dracorhodin Perchlorate on Cell Cycle Distribution

| Cell Line | Cancer Type | Treatment | G1/G0 Phase (%) | G2/M Phase (%) | S Phase (%) | Reference |

| SK-MES-1 | Human Lung Squamous Carcinoma | Control (0 µM) | 40.2 | - | - | [1] |

| SK-MES-1 | Human Lung Squamous Carcinoma | 40 µM DP for 24h | 52.9 | - | - | [1] |

| SK-MES-1 | Human Lung Squamous Carcinoma | 80 µM DP for 24h | 84.4 | - | - | [1] |

| SGC-7901 | Human Gastric Adenocarcinoma | 60 µM DP for 48h | Increased | - | Decreased | [4] |

| SGC-7901 | Human Gastric Adenocarcinoma | 80 µM DP for 48h | Increased | - | Decreased | [4] |

| SGC-7901 | Human Gastric Adenocarcinoma | 100 µM DP for 48h | Increased | - | Decreased | [4] |

| ECA109 | Human Esophageal Squamous Cell Carcinoma | DP Treatment | - | Increased | - | [2][5] |

| EC9706 | Human Esophageal Squamous Cell Carcinoma | DP Treatment | - | Increased | - | [2] |

Table 3: Induction of Apoptosis by Dracorhodin Perchlorate

| Cell Line | Cancer Type | Treatment | Apoptotic Rate (%) | Reference |

| SK-MES-1 | Human Lung Squamous Carcinoma | Control (0 µM) | 0.26 | [1] |

| SK-MES-1 | Human Lung Squamous Carcinoma | 40 µM DP for 24h | 25.15 | [1] |

| SK-MES-1 | Human Lung Squamous Carcinoma | 80 µM DP for 24h | 36.47 | [1] |

| PC-3 | Human Prostate Cancer | 10 µM DP for 24h | 8.43 | [3] |

| PC-3 | Human Prostate Cancer | 40 µM DP for 24h | 47.71 | [3] |

| SGC-7901 | Human Gastric Adenocarcinoma | 60 µM DP for 48h | 15.54 | [4] |

| SGC-7901 | Human Gastric Adenocarcinoma | 80 µM DP for 48h | 26.72 | [4] |

| SGC-7901 | Human Gastric Adenocarcinoma | 100 µM DP for 48h | 43.99 | [4] |

| U87MG | Human Glioma | 40 µM DP for 48h | 20.93 ± 3.42 | [6] |

| T98G | Human Glioma | 40 µM DP for 48h | 17.99 ± 2.87 | [6] |

| MCF-7 | Human Breast Cancer | 60 µM DP for 18h | Increased from 0.81 to 26.52 | [7] |

Key Signaling Pathways in Dracorhodin Perchlorate-Induced Apoptosis

Dracorhodin perchlorate induces apoptosis through multiple signaling pathways, primarily involving the mitochondrial (intrinsic) and death receptor (extrinsic) pathways. It also modulates key signaling cascades that regulate cell survival and proliferation.

Mitochondrial Apoptosis Pathway

DP has been shown to induce apoptosis via the mitochondrial pathway by altering the balance of pro- and anti-apoptotic proteins.[1][7][8] This leads to the dissipation of the mitochondrial membrane potential (MMP), release of cytochrome c, and subsequent activation of caspases.[1][7]

References

- 1. Dracorhodin perchlorate induces G1/G0 phase arrest and mitochondria-mediated apoptosis in SK-MES-1 human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Dracorhodin perchlorate suppresses proliferation and induces apoptosis in human prostate cancer cell line PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dracorhodin perchlorate induces apoptosis and G2/M cell cycle arrest in human esophageal squamous cell carcinoma through inhibition of the JAK2/STAT3 and AKT/FOXO3a pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Dracorhodin Perchlorate Induced Human Breast Cancer MCF-7 Apoptosis through Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dracorhodin perchlorate induces apoptosis via activation of caspases and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ethnobotanical Landscape of Dracorhodin-Containing Resins: A Technical Guide for Scientific Discovery

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, deep red plant resins, collectively known as "Dragon's Blood," have been integral to traditional medicine systems across the globe.[1][2] These resins, sourced from a variety of plant genera including Daemonorops, Dracaena, and Croton, are rich in a diverse array of bioactive compounds.[1][3] Among these, the natural flavylium compound Dracorhodin has emerged as a molecule of significant scientific interest due to its potent pharmacological activities.[4][5] This technical guide provides an in-depth exploration of the ethnobotanical uses of Dracorhodin-containing resins, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms, to bridge the gap between traditional knowledge and modern drug discovery.

Ethnobotanical Applications: From Folk Remedies to Modern Scrutiny

The historical use of Dragon's Blood is geographically and culturally widespread, ranging from the island of Socotra to Southeast Asia and South America.[3][6] Its applications can be broadly categorized into medicinal and non-medicinal uses.

Medicinal Uses

The primary traditional application of these resins revolves around their remarkable wound-healing properties.[7][8] Indigenous cultures have long applied the resin topically to cuts, abrasions, and bites to stop bleeding, prevent infection, and accelerate tissue regeneration.[9][10] Beyond wound care, the resins are traditionally used to treat a variety of ailments. In Socotra, the resin of Dracaena cinnabari is a panacea for dermal, dental, eye, and gastrointestinal diseases.[6][8] In South America, the resin of Croton lechleri is used for similar purposes and also taken orally for gastric ulcers and intestinal infections.[9] The resin from Daemonorops draco is a staple in traditional Chinese medicine for promoting blood circulation, alleviating pain, and stimulating tissue regeneration.[11][12]

Non-Medicinal Uses

Beyond their therapeutic applications, Dragon's Blood resins have been used as a potent red pigment for dyes, varnishes, and inks.[1][13] The resin from Dracaena cinnabari was historically traded as a colorant for art and has been used to varnish violins.[6] The resin is also burned as incense for ceremonial and spiritual purposes in various cultures, including in American Hoodoo and New Orleans voodoo.[2]

Quantitative Phytochemical and Pharmacological Data

Scientific validation of the ethnobotanical claims for Dragon's Blood resins is growing. The tables below summarize key quantitative data regarding the phytochemical composition and pharmacological activities of these resins, with a focus on Dracorhodin.

Table 1: Ethnobotanical Uses of Key Dracorhodin-Containing Resins

| Plant Species | Geographic Origin | Traditional Medicinal Uses | Non-Medicinal Uses |

| Daemonorops draco | Southeast Asia | Wound healing, pain relief, improved blood circulation, anti-inflammatory, digestive wellness (astringent for diarrhea).[7][11][12] | Varnish, dye, incense, ceremonial uses.[3][13] |

| Dracaena cinnabari | Socotra Island, Yemen | Treatment of dermal, dental, eye, and gastrointestinal diseases; wound healing; coagulant; fever reduction.[6][8] | Dye for wool, glue for pottery, lipstick, breath freshener.[5] |

| Croton lechleri | South America | Wound sealing, prevention of infection, anti-inflammatory, treatment of gastritis and gastric ulcers.[9][10] | Liquid bandage.[9] |

Table 2: Dracorhodin Content and Antioxidant Activity of Selected Resins

| Resin Source | Compound | Concentration/Activity | Method of Analysis |

| Daemonorops draco | Dracorhodin | Should exceed 1.0% as per Taiwan Herbal Pharmacopeia.[14] | HPLC[15][16] |

| Daemonorops draco (Ethanol Extract) | Dracorhodin | 75.08 mg/g | HPLC[12] |

| Calamus ruber (Hot-steam-air dried at 60°C) | Dracorhodin | 4.34% | Not specified |

| Calamus ruber (Hot-steam-air dried at 60°C) | Antioxidant Activity | IC50 of 32.73 ppm | DPPH Assay[17] |

Table 3: Summary of In-Vivo Wound Healing Studies with Dracorhodin Perchlorate (DP)

| Animal Model | Treatment | Key Findings |

| Wistar Rats | DP Ointment | Significantly promoted wound closure compared to control. Reduced inflammatory cells and regulated TNF-α and IL-1β expression. Increased EGF and VEGF protein expression and collagen deposition.[18] |

| Wistar Rats | DP Ointment (Low, Medium, High Doses) | Wounds healed more rapidly compared to the control group. Enhanced fibroblast proliferation in wound tissue.[19] |

| Diabetic Rats | DP Ointment (0.2 mg/mL) | Alleviated prolonged inflammatory cell infiltration. Promoted wound healing by increasing eNOS protein expression and NO content.[20] |

Signaling Pathways and Molecular Mechanisms

Dracorhodin's therapeutic effects, particularly in wound healing and inflammation, are underpinned by its modulation of key cellular signaling pathways.

Wound Healing Cascade

Dracorhodin perchlorate has been shown to enhance wound healing by promoting the migration of keratinocytes and the proliferation of fibroblasts.[19][21] This is achieved through the activation of several interconnected signaling pathways. Studies have demonstrated that Dracorhodin perchlorate significantly increases the protein expression of β-catenin and activates the AKT, ERK, and p38 MAPK pathways in human keratinocytes.[21][22] The activation of these pathways is crucial for cell migration, proliferation, and tissue regeneration.

Anti-inflammatory Response

Chronic inflammation can impair wound healing. Dracorhodin perchlorate has been shown to modulate the inflammatory response, in part through the Toll-like receptor 4 (TLR4) pathway.[20] In diabetic rat models, DP treatment alleviated the prolonged infiltration of inflammatory cells and reduced the expression of inflammatory factors associated with the TLR4 pathway.[20][23] It also reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-1α.[18]

Experimental Protocols

The following section details the methodologies for key experiments cited in the investigation of Dracorhodin-containing resins.

In-Vivo Wound Healing Assay (Rat Model)

This protocol provides a general framework for assessing the wound healing properties of resin extracts or isolated compounds like Dracorhodin perchlorate.

-

Animal Model: Wistar or Zucker diabetic fatty (ZDF) rats are commonly used.[18][24]

-

Wound Creation:

-

Treatment:

-

Data Collection:

-

Analysis:

-

Histological Analysis: Skin biopsies are collected, fixed, and stained (e.g., with Hematoxylin and Eosin (H&E) or Masson's trichrome) to assess inflammatory cell infiltration, granulation tissue formation, and collagen deposition.[18]

-

Biochemical Analysis: Tissue homogenates are analyzed for levels of inflammatory cytokines (e.g., TNF-α, IL-1α) and growth factors (e.g., VEGF, EGF) using methods like ELISA or Western blotting.[18]

-

Antimicrobial Activity Assay (Agar Diffusion Method)

This method is widely used to screen for antimicrobial activity in plant extracts.[27]

-

Preparation of Inoculum: A suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared and standardized.

-

Agar Plate Inoculation: The microbial suspension is uniformly spread onto the surface of a suitable agar medium (e.g., Nutrient Agar).

-

Application of Test Substance:

-

Controls:

-

Negative Control: A well containing the solvent used to dissolve the extract.

-

Positive Control: Wells containing standard antibiotics (e.g., tetracycline, streptomycin).[27]

-

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24 hours).[27]

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) is measured in millimeters. A larger zone indicates greater antimicrobial activity.

Conclusion

The ethnobotanical history of Dracorhodin-containing resins provides a compelling foundation for modern pharmacological research. The traditional uses of Dragon's Blood, particularly for wound healing and inflammatory conditions, are now being substantiated by scientific evidence that elucidates the role of key bioactive compounds like Dracorhodin and their impact on cellular signaling pathways. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to systematically investigate these natural products. By integrating traditional knowledge with rigorous scientific methodology, the full therapeutic potential of these ancient remedies can be explored and harnessed for the development of novel therapeutic agents.

References

- 1. Dragon's blood - Wikipedia [en.wikipedia.org]

- 2. luminescents.net [luminescents.net]

- 3. amazon-andes.com [amazon-andes.com]

- 4. Single-step purification of dracorhodin from dragon's blood resin of Daemonorops draco using high-speed counter-current chromatography combined with pH modulation [hero.epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethnobotanical Survey of Dracaena cinnabari and Investigation of the Pharmacognostical Properties, Antifungal and Antioxidant Activity of Its Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. soulperformancenutrition.com [soulperformancenutrition.com]

- 8. researchgate.net [researchgate.net]

- 9. Croton lechleri - Wikipedia [en.wikipedia.org]

- 10. theoldcolony.com [theoldcolony.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mountainroseherbs.com [mountainroseherbs.com]

- 14. Hypoglycemic effects of dracorhodin and dragon blood crude extract from Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Quantitative determination of dracorhodin in Daemonorops draco B1. and traditional Chinese medicines containing Daemonorops draco B1. by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Reversed-phase HPLC determination of dracorhodin in Daemonorops draco] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Dracorhodin Perchlorate Accelerates Cutaneous Wound Healing in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dracorhodin perchlorate regulates fibroblast proliferation to promote rat's wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dracorhodin Perchlorate Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dracorhodin perchlorate enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. meliordiscovery.com [meliordiscovery.com]

- 25. researchgate.net [researchgate.net]

- 26. Evaluation of In Vivo Wound Healing Activity of Bacopa monniera on Different Wound Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antibacterial activity of resin rich plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Dracorhodin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dracorhodin is a biologically active flavonoid compound found in "Dragon's Blood" resin, a traditional medicine derived from plants of the Daemonorops genus.[1] Its various pharmacological activities, including anti-tumor, anti-inflammatory, and pro-angiogenic effects, have made it a compound of significant interest in drug discovery and development.[1][2] Accurate and precise quantification of dracorhodin in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of dracorhodin.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate dracorhodin from other components in a plant extract. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. Detection and quantification are performed using a UV-Vis detector, leveraging the chromophoric nature of dracorhodin.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: A C18 column (e.g., Nucleosil C18, 7 µm, 4.0 x 150 mm or Waters BEH C18, 1.7 µm, 2.1 x 100 mm) is recommended.[3][4]

-

Chemicals and Reagents:

Preparation of Standard Solutions and Reagents

-

Mobile Phase Preparation:

-

Standard Stock Solution: Accurately weigh a known amount of dracorhodin perchlorate reference standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

Sample Preparation from Plant Material

The following protocol is a general guideline for the extraction of dracorhodin from "Dragon's Blood" resin or other plant materials.

-

Grinding: Grind the dried plant material (e.g., resin) into a fine powder.

-

Extraction:

-

Filtration: Filter the combined extracts through a 0.2 µm syringe filter to remove particulate matter before HPLC injection.[4]

-

Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the dracorhodin concentration within the linear range of the calibration curve.

HPLC Method Parameters

The following table summarizes the recommended HPLC conditions, synthesized from published methods.

| Parameter | Condition 1 | Condition 2 |

| Column | Nucleosil C18 (7 µm, 4.0 x 150 mm)[3] | Waters BEH C18 (1.7 µm, 2.1 x 100 mm)[4] |

| Mobile Phase | Acetonitrile:Methanol:0.05 M NaH2PO4 (30:5:65)[3] | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[4] |

| Elution | Isocratic | Gradient: 25% B (0-2 min), 25-55% B (2-15 min)[4] |

| Flow Rate | 1.0 mL/min[5] | 0.3 mL/min[4] |

| Column Temperature | Room Temperature[5] | 40°C[4] |

| Detection Wavelength | 270 nm[3] | 280 nm[4] or 440 nm[5] |

| Injection Volume | 20 µL[5] | 2 µL[4] |

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[6][7] Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | The peak for dracorhodin should be well-resolved from other components in the sample matrix. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over a defined concentration range.[5] |

| Range | The range should cover the expected concentrations of dracorhodin in the samples. |

| Accuracy (% Recovery) | Typically between 98-102%.[4] |

| Precision (% RSD) | Repeatability (intra-day) and intermediate precision (inter-day) RSD should be ≤ 2%.[5] |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1.[4] |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1.[4] |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).[7] |

Data Presentation

The quantitative data for method validation should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Linearity Data for Dracorhodin Quantification

| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |

| 0.74 | Insert Data |

| 1.49 | Insert Data |

| 2.98 | Insert Data |

| 5.95 | Insert Data |

| 11.90 | Insert Data |

| 23.80 | Insert Data |

| Linear Range | 0.7428 - 23.80 µg/mL[5] |

| Regression Equation | e.g., y = mx + c |

| Correlation Coefficient (r²) | ≥ 0.9999[5] |

Table 2: Accuracy and Precision Data for Dracorhodin Quantification

| Spiked Level | Amount Added (µg/mL) | Amount Found (Mean ± SD, n=6) | Recovery (%) | RSD (%) |

| Low | Insert Data | Insert Data | Insert Data | Insert Data |

| Medium | Insert Data | Insert Data | Insert Data | Insert Data |

| High | Insert Data | Insert Data | Insert Data | Insert Data |

| Average Recovery | 98.12%[5] | |||

| Average RSD | 1.12%[5] |

Table 3: LOD and LOQ for Dracorhodin

| Parameter | Concentration (µg/mL) |

| LOD (S/N = 3) | Insert Data |

| LOQ (S/N = 10) | Insert Data |

Visualizations

Experimental Workflow

Caption: Workflow for Dracorhodin Quantification.

Potential Signaling Pathway of Dracorhodin

Dracorhodin has been reported to exert its anti-tumor effects by inhibiting the PI3K/Akt and NF-κB signaling pathways and upregulating p53.[2]

Caption: Dracorhodin's Effect on Signaling Pathways.

Conclusion

The HPLC method described in this application note is simple, precise, accurate, and robust for the quantification of dracorhodin in plant extracts. This method can be effectively implemented for the quality control of raw materials and finished products in the pharmaceutical and herbal industries, as well as for research purposes in academia and drug development. Proper method validation is essential to ensure reliable and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [Reversed-phase HPLC determination of dracorhodin in Daemonorops draco] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization and determination of six flavonoids in the ethnomedicine “Dragon’s Blood” by UPLC-PAD-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. altabrisagroup.com [altabrisagroup.com]

- 7. phcogres.com [phcogres.com]

Application Notes and Protocols for the Extraction of Dracorhodin from Daemonorops draco Fruits

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dracorhodin, a potent natural flavylium compound, is a major bioactive constituent found in "Dragon's blood" resin, which is obtained from the fruits of Daemonorops draco.[1][2] This compound has garnered significant interest within the pharmaceutical and scientific communities due to its wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and cytotoxic effects.[1][2][3] This document provides detailed protocols for the extraction and purification of dracorhodin, along with key quantitative data to guide researchers in obtaining high-purity dracorhodin for further investigation.

Quantitative Data Summary

The following table summarizes the quantitative data from a highly effective dracorhodin extraction and purification protocol.

| Parameter | Value | Reference |

| Crude Extraction | ||

| Starting Material | 56 g of dried, powdered Daemonorops draco fruit resin | [1] |

| Extraction Solvent | 250 mL of 95% ethanol | [1] |

| Extraction Method | Reflux | [1] |

| Extraction Time | 1.5 hours (repeated three times) | [1] |

| Yield of Crude Extract | 9.5 g | [1] |

| Purification | ||

| Method | High-Speed Counter-Current Chromatography (HSCCC) | [1][2] |

| Amount of Crude Sample | 100 mg | [1] |

| Two-Phase Solvent System | n-hexane/ethyl acetate/methanol/water (2:3:2:3 v/v) | [1][2] |

| Yield of Purified Dracorhodin | 6.6 mg | [1][2][3][4] |

| Purity of Dracorhodin | >98% (determined by HPLC) | [1][2][3][4] |

| Dracorhodin Content in Crude Resin | 12.6% (by HPLC peak area) | [1] |

Experimental Protocols

Protocol 1: Crude Extraction of Dracorhodin from Daemonorops draco Resin

This protocol details the initial extraction of dracorhodin from the raw plant material to yield a crude extract suitable for further purification.

Materials and Equipment:

-

Dried fruits of Daemonorops draco

-

Grinder or mill

-

95% Ethanol (analytical grade)

-

Reflux apparatus (heating mantle, round-bottom flask, condenser)

-

Filtration apparatus (e.g., filter paper, Buchner funnel)

-

Rotary evaporator

-

Storage vials

Procedure:

-

Preparation of Plant Material: Dry the raw material of Daemonorops draco (56 g) and grind it into a fine powder.[1]

-

Solvent Extraction: Place the powdered resin into a round-bottom flask and add 250 mL of 95% ethanol.[1]

-

Reflux Extraction: Heat the mixture under reflux for 1.5 hours.[1]

-

Repeated Extraction: Repeat the extraction procedure two more times with fresh solvent to ensure maximum recovery of the target compounds.[1]

-

Filtration: Combine all the ethanol extracts and filter them to remove solid plant material.

-

Solvent Evaporation: Evaporate the combined filtrate to dryness using a rotary evaporator to yield the crude ethanol extract.[1]

-

Storage: Store the resulting 9.5 g of crude extract at 4°C for subsequent purification.[1]

Protocol 2: Single-Step Purification of Dracorhodin using High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes a highly efficient method for isolating pure dracorhodin from the crude extract.

Materials and Equipment:

-

Crude ethanol extract of Daemonorops draco

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

HPLC system for analysis

-

Solvents: n-hexane, ethyl acetate, methanol, water (analytical grade)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Vials for fraction collection

Procedure:

-

Preparation of the Two-Phase Solvent System: Prepare the solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 2:3:2:3.[1][2] Thoroughly mix the components in a separatory funnel and allow the phases to separate.

-

HSCCC Instrument Preparation:

-

Fill the entire column of the HSCCC instrument with the upper phase (stationary phase).

-

Set the revolution speed of the apparatus (e.g., to a range between 0-1000 rpm, specific speed to be optimized for the instrument used).[1]

-

Pump the lower phase (mobile phase) into the column at a specific flow rate until hydrodynamic equilibrium is reached.

-

-

Sample Preparation: Dissolve 100 mg of the crude extract in 2.5 mL of a mixture of both the upper and lower phases of the solvent system.[1]

-

Sample Injection and Separation: Inject the sample solution into the HSCCC system. The total separation time is approximately 130 minutes.[1]

-

Fraction Collection and Analysis: Monitor the effluent and collect fractions corresponding to the dracorhodin peak. Analyze the collected fractions using HPLC to determine the purity of dracorhodin.[1]

-

pH Modulation for Stability: Dracorhodin is unstable and can exist in different forms depending on the pH. For analysis and to obtain the pure compound, adjust the pH of the isolated fraction to an acidic condition using HCl.[1]

-

Final Product: A total of 6.6 mg of dracorhodin with a purity of over 98% can be obtained from 100 mg of the crude resin in a single step.[1][2][3]

Visualizations

Caption: Workflow for Dracorhodin Extraction and Purification.

Caption: Factors Influencing Dracorhodin Extraction and Purity.

References

- 1. 2024.sci-hub.ru [2024.sci-hub.ru]

- 2. Single-step purification of dracorhodin from dragon's blood resin of Daemonorops draco using high-speed counter-current chromatography combined with pH modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. innerpath.com.au [innerpath.com.au]

Application Notes and Protocols: In Vitro Cell Migration Assays Using Dracorhodin Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dracorhodin perchlorate, a synthetic analogue of the naturally occurring red pigment dracorhodin found in "Dragon's Blood" resin, has garnered significant interest in biomedical research. This compound exhibits a fascinating dual activity, promoting cell migration in the context of wound healing while simultaneously demonstrating anti-proliferative and pro-apoptotic effects in various cancer cell lines. These distinct properties make Dracorhodin perchlorate a compelling subject for investigation in both regenerative medicine and oncology.

This document provides detailed application notes and experimental protocols for studying the effects of Dracorhodin perchlorate on in vitro cell migration. It covers methodologies to assess both the promotion of migration in non-cancerous cells, relevant to wound healing, and provides a framework for investigating the potential inhibition of migration and invasion in cancer cells, a crucial aspect of metastasis.

Data Presentation: Quantitative Effects of Dracorhodin Perchlorate

The following tables summarize the quantitative data on the effects of Dracorhodin perchlorate on cell viability and migration from published studies.

Table 1: Effect of Dracorhodin Perchlorate on HaCaT Keratinocyte Viability and Migration

| Cell Line | Assay | Concentration (µg/mL) | Incubation Time (h) | Observed Effect | Reference |

| HaCaT | MTT Assay | 0.5, 1, 2 | 24 | No significant change in cell viability. | [1] |

| HaCaT | Propidium Iodide Exclusion | 0.5, 1, 2 | 24 | >90% viable cells, no significant cytotoxicity. | [1] |

| HaCaT | Scratch (Wound Healing) Assay | 1, 2 | 24 | Significant, time-dependent promotion of wound closure. | [2] |

Table 2: Pro-Apoptotic and Anti-Proliferative Effects of Dracorhodin Perchlorate on Cancer Cell Lines

| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Observed Effect | Reference |

| SK-MES-1 (Lung Squamous Carcinoma) | MTT Assay | 40, 80 | 24 | Dose-dependent decrease in cell viability. | [3] |

| SK-MES-1 (Lung Squamous Carcinoma) | Flow Cytometry | 40, 80 | 24 | G1/G0 phase cell cycle arrest. | [3] |

| SK-MES-1 (Lung Squamous Carcinoma) | Flow Cytometry | 40, 80 | 24 | Induction of apoptosis. | [3] |

| MCF-7 (Breast Cancer) | MTT Assay | 60 | 24 | Dose- and time-dependent inhibition of cell growth. | [4] |

| MCF-7 (Breast Cancer) | Flow Cytometry | 60 | 18 | Increased apoptosis (Annexin V staining). | [4] |

| PC-3 (Prostate Cancer) | MTT Assay | 10-80 | 12-48 | Dose- and time-dependent inhibition of growth (IC50 ≈ 40.18 µM at 24h). | [5] |

| SGC-7901 (Gastric Cancer) | PI Staining | 100 | 12, 24, 36 | Increased cell death over time. | [6] |

| A375-S2 (Melanoma) | Not Specified | Not Specified | Not Specified | Induction of apoptosis. | [7] |

Experimental Protocols

Protocol 1: In Vitro Scratch (Wound Healing) Assay for Promotion of Cell Migration

This protocol is adapted from studies on the pro-migratory effects of Dracorhodin perchlorate on human keratinocytes (HaCaT).[2]

1. Cell Culture and Seeding: a. Culture HaCaT keratinocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂. b. Seed 1 x 10⁴ HaCaT cells per well in a 96-well plate and allow them to grow overnight to form a confluent monolayer.

2. Creating the "Wound": a. Once cells are confluent, create a "wound" or scratch in the monolayer using a sterile 200 µL pipette tip or a specialized wound maker tool. b. Gently wash the wells with serum-free DMEM to remove detached cells.